molecular formula C8H8FNO B11753487 6-Fluoro-1,3-dihydroisobenzofuran-5-amine

6-Fluoro-1,3-dihydroisobenzofuran-5-amine

Cat. No.: B11753487
M. Wt: 153.15 g/mol
InChI Key: SJMJPMNSWWXTFP-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dihydroisobenzofuran-5-amine is an organic compound with the molecular formula C8H8FNO It is a derivative of isobenzofuran, featuring a fluorine atom at the sixth position and an amine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dihydroisobenzofuran-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-fluoroisobenzofuran.

    Amination Reaction: The precursor undergoes an amination reaction, where an amine group is introduced at the fifth position. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dihydroisobenzofuran-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives like ketones or carboxylic acids.

    Reduction: Reduced forms such as alcohols or secondary amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-1,3-dihydroisobenzofuran-5-amine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-dihydroisobenzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to its desired biological effects. The amine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydroisobenzofuran-5-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    6-Chloro-1,3-dihydroisobenzofuran-5-amine: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.

    6-Bromo-1,3-dihydroisobenzofuran-5-amine: Similar structure with a bromine atom, leading to variations in its chemical behavior.

Uniqueness

6-Fluoro-1,3-dihydroisobenzofuran-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

6-fluoro-1,3-dihydro-2-benzofuran-5-amine

InChI

InChI=1S/C8H8FNO/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2H,3-4,10H2

InChI Key

SJMJPMNSWWXTFP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CO1)F)N

Origin of Product

United States

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